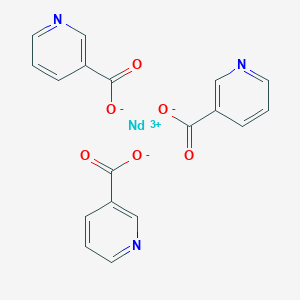

Neodymium nicotinate

Description

Neodymium nicotinate is a coordination complex formed by the rare-earth metal neodymium (Nd³⁺) and nicotinic acid (niacin, C₆H₅NO₂). Neodymium’s unique electronic configuration and magnetic properties may enhance the compound’s utility in specialized fields, though comprehensive pharmacological or industrial data remain sparse.

Propriétés

Numéro CAS |

16512-00-8 |

|---|---|

Formule moléculaire |

C18H12N3NdO6 |

Poids moléculaire |

510.5 g/mol |

Nom IUPAC |

neodymium(3+);pyridine-3-carboxylate |

InChI |

InChI=1S/3C6H5NO2.Nd/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |

Clé InChI |

SMPBKCQWNWTBQU-UHFFFAOYSA-K |

SMILES |

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Nd+3] |

SMILES canonique |

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Nd+3] |

Autres numéros CAS |

16512-00-8 |

Synonymes |

Trinicotinic acid neodymium(III) salt |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Chromium(III) Nicotinate

Chromium(III) nicotinate is widely studied for its metabolic and antioxidant effects. In spontaneously hypertensive rats (SHR), chromium nicotinate significantly reduced sucrose-induced hypertension and hepatic lipid peroxidation (measured via thiobarbituric acid reactive substances, TBARS). Notably, chromium nicotinate outperformed other chromium ligands (e.g., picolinate, chloride) in both blood pressure regulation and oxidative stress reduction .

Key Differences from Neodymium Nicotinate :

- Biological Activity : Chromium nicotinate’s efficacy in metabolic regulation is well-documented, whereas neodymium nicotinate’s biological roles are unexplored.

- Thermodynamic Stability: Computational studies indicate that chromium(III) nicotinate forms stable tetrahedral or octahedral complexes, with ligand geometry influencing binding to enzymes like protein tyrosine phosphatase (PTP) .

Cholinium Nicotinate

Cholinium nicotinate, an ionic liquid, demonstrates utility in sustainable extraction processes. In aqueous biphasic systems (ABS), it selectively recovers niacin, caffeine, and taurine from expired energy drinks with >82% efficiency. Its low cytotoxicity and environmental harmlessness contrast with many synthetic solvents .

Key Differences from Neodymium Nicotinate :

- Ligand Role : In cholinium nicotinate, the nicotinate anion acts as a phase-directing agent, whereas in neodymium nicotinate, the ligand likely serves as a structural stabilizer.

Neodymium Nitrate Complexes

Spectrophotometric studies reveal that neodymium forms stable complexes with nitrate ligands in aqueous solutions, with equilibrium constants and extinction coefficients dependent on temperature and ionic strength .

Key Differences :

- Ligand Affinity : Nitrate ligands are weaker field ligands compared to nicotinate, resulting in lower complex stability.

- Industrial Relevance : Neodymium nitrate is used in optical glass and lasers, while nicotinate derivatives may offer bio-compatible alternatives.

Data Tables

Table 1: Comparative Properties of Nicotinate Complexes

Table 2: Ligand-Metal Interaction Metrics

| Parameter | Chromium(III) Nicotinate | Neodymium Nicotinate (Theoretical) |

|---|---|---|

| Ionic Radius (Å) | 0.615 (Cr³⁺) | 1.123 (Nd³⁺) |

| Preferred Geometry | Octahedral | Hexagonal or Cubic |

| Binding Energy (kcal/mol) | -12.4 ± 1.2 | Not reported |

Q & A

Q. What are the standard protocols for synthesizing and characterizing neodymium nicotinate?

Neodymium nicotinate synthesis typically involves the reaction of neodymium salts (e.g., neodymium chloride or neodymium oxide) with nicotinic acid under controlled pH and temperature conditions. Characterization requires:

- Elemental analysis to confirm stoichiometry .

- Infrared (IR) spectroscopy to identify coordination bonds between neodymium and nicotinate ligands, particularly shifts in carboxylate (COO⁻) and pyridine ring vibrations .

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways .

- X-ray diffraction (XRD) for crystalline structure determination (if applicable).

Note: Reproducibility requires strict control of solvent composition (e.g., ethanol-water ratios) and reaction time, as solvent polarity influences ligand desolvation .

Q. How can researchers ensure the purity and identity of neodymium nicotinate in experimental settings?

- High-performance liquid chromatography (HPLC) or UV-Vis spectroscopy to detect unreacted nicotinic acid or neodymium salts .

- Nuclear magnetic resonance (NMR) for ligand integrity, though paramagnetic neodymium may complicate interpretation .

- Atomic absorption spectroscopy (AAS) to quantify residual neodymium ions in solution .

Best Practice: Include known reference compounds (e.g., neodymium oxide, nicotinic acid) in analytical workflows to validate results .

Advanced Research Questions

Q. What methodological strategies address contradictions in thermodynamic stability data for neodymium nicotinate complexes?

Discrepancies in stability constants (e.g., enthalpy changes) often arise from solvent effects or ligand protonation states. To resolve these:

- Isothermal titration calorimetry (ITC) provides direct measurements of binding thermodynamics in varying solvent systems (e.g., ethanol-water mixtures) .

- Computational modeling (e.g., density functional theory) predicts solvation energy contributions and ligand-metal interactions .

- Comparative studies with analogous lanthanide complexes (e.g., europium nicotinate) isolate neodymium-specific behaviors .

Q. How does neodymium nicotinate interact with biological systems, and how can these interactions be mechanistically studied?

- In vitro transport assays using cell monolayers (e.g., Caco-2 or blood-retinal barrier models) to assess permeability via monocarboxylate transporters (MCTs) .

- Metabolomic profiling (e.g., LC-MS) to track nicotinate incorporation into NAD/NADP pools and downstream lipid metabolism pathways .

- Cytotoxicity assays to evaluate dose-dependent effects, particularly in cancer cell lines, given nicotinate’s role in NAD synthesis and neodymium’s redox activity .

Q. What experimental designs mitigate confounding variables in studying neodymium nicotinate’s role in nicotinamide metabolism?

- Dual-isotope tracing (e.g., ¹⁴C-nicotinate and stable neodymium isotopes) to distinguish host vs. exogenous contributions to NAD synthesis .

- Knockout models (e.g., MCT-deficient cells or organisms) to validate transport mechanisms .

- Time-resolved studies to account for neodymium’s potential interference with enzymatic assays (e.g., NADH dehydrogenases) .

Data Analysis and Interpretation

Q. How should researchers reconcile in vitro and in vivo discrepancies in neodymium nicotinate bioavailability?

- Pharmacokinetic modeling to integrate absorption, distribution, and excretion parameters across species .

- Tissue-specific biodistribution studies using inductively coupled plasma mass spectrometry (ICP-MS) for neodymium quantification .

- Pathway enrichment analysis (e.g., MetaboAnalyst 5.0) to identify metabolic nodes altered by neodymium co-administration .

Q. What statistical approaches are optimal for analyzing dose-response relationships in neodymium nicotinate studies?

- Non-linear regression (e.g., Hill equation) to model ligand-receptor binding or enzyme inhibition .

- Multivariate analysis (e.g., PCA or PLS-DA) for high-dimensional metabolomic datasets .

- Bayesian hierarchical models to account for batch effects in large-scale replication studies .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance in studies involving neodymium nicotinate?

- Institutional Review Board (IRB) approval for human or animal studies, with explicit documentation of neodymium’s toxicity thresholds .

- Open-data practices (e.g., depositing raw spectra, thermograms, and code in public repositories) to enhance reproducibility .

Q. What steps validate the robustness of neodymium nicotinate’s reported bioactivity?

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.